NSF Incidence: 3-Fold Lower Risk with Gadoversetamide (10% Versetamide) vs. Gadodiamide (5% Ligand)
In a retrospective observational study analyzing worldwide administration data, gadoversetamide (OptiMARK®; formulated with 10% excess versetamide ligand) demonstrated an NSF incidence of 0.7 cases per million doses, compared to 2.3 cases per million doses for gadodiamide (Omniscan®; formulated with 5% excess caldiamide ligand) [1]. FAERS database analysis confirmed the same directional difference, with reported incidences of 5.0/million versus 13.1/million, respectively [2]. The ~3-fold difference in NSF incidence is attributed to the higher concentration of excess free ligand in the gadoversetamide formulation, which more effectively scavenges free Gd³⁺ ions that may be released via transmetallation [3].
| Evidence Dimension | NSF incidence (cases per million doses administered worldwide) |
|---|---|
| Target Compound Data | 0.7 cases/million doses (gadoversetamide/OptiMARK® with 10% excess versetamide) |
| Comparator Or Baseline | 2.3 cases/million doses (gadodiamide/Omniscan® with 5% excess caldiamide) |
| Quantified Difference | Approximately 3-fold lower incidence (~70% relative risk reduction) |
| Conditions | Retrospective observational study; ~87 million doses Omniscan®, ~12 million doses OptiMARK® administered worldwide since approval |
Why This Matters
For researchers developing safer GBCA formulations or evaluating ligand procurement for gadolinium complex synthesis, versetamide's documented association with a ~3-fold lower NSF incidence represents a clinically validated safety advantage not predictable from thermodynamic stability constants alone.
- [1] Semelka, R. C., Ramalho, M., AlObaidy, M., & Ramalho, J. (2019). Influence of excess ligand on Nephrogenic Systemic Fibrosis associated with nonionic, linear gadolinium-based contrast agents. Magnetic Resonance Imaging, 58, 174-178. Results: 197 NSF cases/87M Omniscan® doses vs. 8 NSF cases/12M OptiMARK® doses. View Source
- [2] Semelka, R. C., et al. (2019). Ibid. FAERS analysis incidences: 13.1/million (Omniscan®) vs. 5.0/million (OptiMARK®). View Source
- [3] Semelka, R. C., et al. (2019). Ibid. Conclusion: 'difference in incidence might reflect the lesser quantity of added free ligand to the formulation of Omniscan®' (5% vs. 10%). View Source
